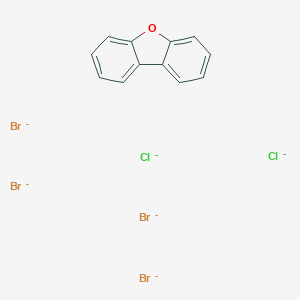
Carbobenzoxy-phenylalanyl(p)-leucyl-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(S)-(1r)-1-{[(Benzyloxy)carbonyl]amino}-2-Phenylethylphosphoryl]-L-Leucyl-L-Alanine is a peptide-like compound with a molecular formula of C25H34N3O7P and a molecular weight of 519.527 Da This compound is known for its unique structure, which includes a benzyloxycarbonyl group, a phenylethyl group, and a phosphoryl group
Métodos De Preparación
The synthesis of N-[(S)-(1r)-1-{[(Benzyloxy)carbonyl]amino}-2-Phenylethylphosphoryl]-L-Leucyl-L-Alanine involves several steps. One common method includes the protection of amino groups using benzyloxycarbonyl (Cbz) groups, followed by the coupling of protected amino acids using peptide coupling reagents such as EDCI or DCC. The final deprotection step involves the removal of the Cbz groups under hydrogenation conditions .
Industrial production methods for this compound typically involve large-scale peptide synthesis techniques. These methods often use automated peptide synthesizers to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the coupling efficiency and minimize side reactions.
Análisis De Reacciones Químicas
N-[(S)-(1r)-1-{[(Benzyloxy)carbonyl]amino}-2-Phenylethylphosphoryl]-L-Leucyl-L-Alanine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA). The oxidation typically occurs at the phosphoryl group, leading to the formation of phosphoric acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). These reactions often target the carbonyl groups, converting them into alcohols.
Substitution: Substitution reactions can occur at the benzyloxycarbonyl group, where nucleophiles such as amines or thiols can replace the benzyloxy group, forming new derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
N-[(S)-(1r)-1-{[(Benzyloxy)carbonyl]amino}-2-Phenylethylphosphoryl]-L-Leucyl-L-Alanine has several scientific research applications:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex peptides and proteins. Its unique structure allows for the study of peptide bond formation and stability.
Biology: In biological research, it is used to study enzyme-substrate interactions and protein folding. Its phosphoryl group makes it a valuable tool for investigating phosphorylation processes in cells.
Medicine: In medicine, this compound is explored for its potential as a therapeutic agent. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development.
Industry: In the industrial sector, it is used in the production of peptide-based materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of N-[(S)-(1r)-1-{[(Benzyloxy)carbonyl]amino}-2-Phenylethylphosphoryl]-L-Leucyl-L-Alanine involves its interaction with specific molecular targets. The benzyloxycarbonyl group allows it to bind to enzymes and receptors, while the phosphoryl group can participate in phosphorylation and dephosphorylation reactions. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects .
Comparación Con Compuestos Similares
N-[(S)-(1r)-1-{[(Benzyloxy)carbonyl]amino}-2-Phenylethylphosphoryl]-L-Leucyl-L-Alanine can be compared with other similar compounds, such as:
Carbobenzoxy-GlyP-L-Leu-L-Leu (ZGPLL): This compound has a similar structure but includes a glycine residue instead of alanine.
Carbobenzoxy-L-PheP-L-Leu-L-Ala (ZFPLA): This compound is closely related and is used as a transition-state analogue in enzyme studies.
The uniqueness of N-[(S)-(1r)-1-{[(Benzyloxy)carbonyl]amino}-2-Phenylethylphosphoryl]-L-Leucyl-L-Alanine lies in its specific combination of functional groups, which allows for diverse chemical reactions and biological interactions.
Propiedades
Número CAS |
110786-00-0 |
|---|---|
Fórmula molecular |
C25H34N3O7P |
Peso molecular |
519.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[hydroxy-[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphoryl]amino]-4-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C25H34N3O7P/c1-17(2)14-21(23(29)26-18(3)24(30)31)28-36(33,34)22(15-19-10-6-4-7-11-19)27-25(32)35-16-20-12-8-5-9-13-20/h4-13,17-18,21-22H,14-16H2,1-3H3,(H,26,29)(H,27,32)(H,30,31)(H2,28,33,34)/t18-,21-,22+/m0/s1 |
Clave InChI |
PREBTZMCCRSQJI-YUXAGFNASA-N |
SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NP(=O)(C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O |
SMILES isomérico |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NP(=O)([C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O |
SMILES canónico |
CC(C)CC(C(=O)NC(C)C(=O)O)NP(=O)(C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O |
| 110786-00-0 | |
Sinónimos |
carbobenzoxy-Phe(p)-Leu-Ala carbobenzoxy-phenylalanyl(p)-leucyl-alanine ZF(p)LA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


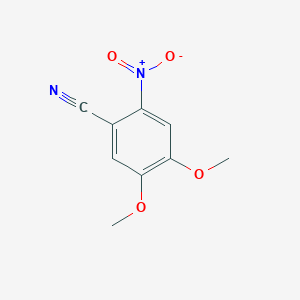
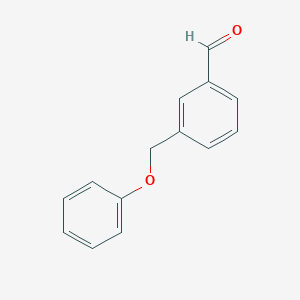

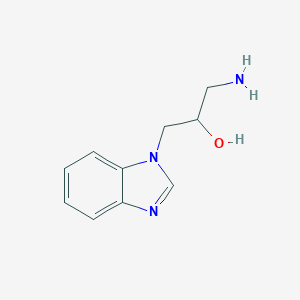

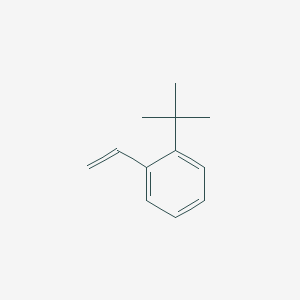




![[D-Phe12,Leu14]-Bombesin](/img/structure/B10965.png)

![2-(2-Chloroacetyl)-1,2,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3(5H)-one](/img/structure/B10967.png)
